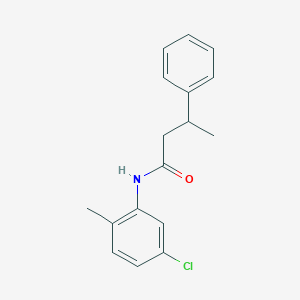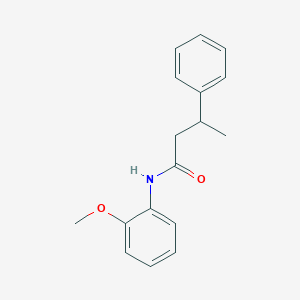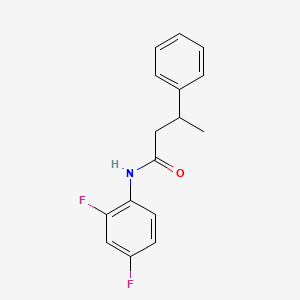
N-(5-chloro-2-methylphenyl)-3-phenylbutanamide
Overview
Description
N-(5-chloro-2-methylphenyl)-3-phenylbutanamide, also known as CHPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHPB is a synthetic compound that was first synthesized in 2005 by researchers at the University of California, Berkeley. Since then, numerous studies have been conducted to investigate its properties and potential uses.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-phenylbutanamide is not fully understood, but it is believed to act on certain receptors in the brain, including the GABAB receptor and the cannabinoid receptor CB1. This compound has been shown to increase the activity of these receptors, leading to a reduction in seizures and improved motor function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on the GABAB and CB1 receptors, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(5-chloro-2-methylphenyl)-3-phenylbutanamide in lab experiments is its high potency and selectivity. It has been shown to have a strong effect on certain receptors in the brain at relatively low doses, making it a useful tool for studying the function of these receptors. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects in animal models.
Future Directions
There are a number of potential future directions for research on N-(5-chloro-2-methylphenyl)-3-phenylbutanamide. One area of interest is in the development of new treatments for epilepsy and other neurological disorders. Researchers are also investigating the potential of this compound in the treatment of pain and inflammation. Additionally, there is interest in studying the long-term effects of this compound on the brain and its potential for neuroprotection. Overall, this compound is a promising compound that has the potential to lead to new treatments for a variety of neurological and other disorders.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-3-phenylbutanamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Studies have shown that this compound can modulate the activity of certain receptors in the brain, leading to a reduction in seizures and improved motor function in animal models.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-12-8-9-15(18)11-16(12)19-17(20)10-13(2)14-6-4-3-5-7-14/h3-9,11,13H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSESEQPAPYZLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-isopropylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3979284.png)
![3-[2-(4-methoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3979292.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B3979295.png)

![1-(4-methoxyphenyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B3979317.png)
![3-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3979320.png)
![3-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3979330.png)
![1-[(4-fluorophenyl)acetyl]-3-methylpiperidine](/img/structure/B3979338.png)
![methyl 5-{[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B3979343.png)
![N-{2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B3979351.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B3979355.png)
![N-(4-ethoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3979361.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3979365.png)
